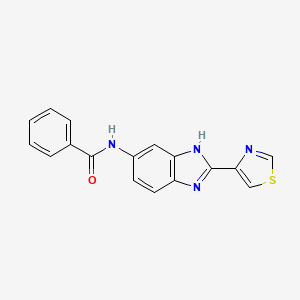

5-Benzamido-2-(4-thiazolyl)benzimidazole

Descripción

Historical Context of Benzimidazole (B57391) Compounds in Therapeutic Research

The journey of benzimidazoles in therapeutic research began with the recognition of their structural resemblance to purines in the 1940s. nih.gov This led to the investigation of their potential as antimetabolites. The first significant breakthrough came with the discovery of N-ribosyl-5,6-dimethylbenzimidazole as a structural component of vitamin B12. However, the therapeutic potential of synthetic benzimidazoles was truly unlocked in the 1960s with the introduction of Thiabendazole (B1682256), the first major broad-spectrum anthelmintic (worm-killing) agent. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the development of a multitude of drugs with diverse applications, including antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. chemimpex.com

Overview of the Research Landscape for 5-Benzamido-2-(4-thiazolyl)benzimidazole and Related Benzimidazole Derivatives

Direct and extensive research on this compound is notably limited in publicly accessible scientific literature. One of the few specific mentions of this compound is in a 1978 study detailing its effects against the parasitic worm Trichinella spiralis.

However, the research landscape for structurally related compounds is vast and provides significant context. The parent molecule, 2-(4-thiazolyl)benzimidazole, known as Thiabendazole, is a well-established antifungal and anthelmintic agent. Research has shown that modifications at the 5-position of the benzimidazole ring are a critical strategy for modulating the activity and spectrum of these compounds. For instance, the introduction of an isopropoxycarbonylamino group at the 5-position resulted in a compound with broad-spectrum anthelmintic properties. chemimpex.com Similarly, other substitutions at this position, such as sulfamoyl or carboxamide groups, have been explored for activities ranging from anti-inflammatory to cannabinoid receptor antagonism. nih.gov The combination of a thiazole (B1198619) ring at the C-2 position and an amide linkage at the C-5 position, as seen in the title compound, represents a logical step in the exploration of the chemical space around the benzimidazole scaffold to discover new biological activities.

Recent studies on benzimidazole-thiazole hybrids continue to explore their potential as inhibitors of enzymes like α-amylase and α-glucosidase for diabetes management, or as anticancer agents. nih.gov These studies consistently highlight that the specific nature and position of substituents on both the benzimidazole and thiazole rings are crucial determinants of potency and selectivity. nih.gov

Structural Basis for the Biological Activity of this compound

The biological activity of this compound can be understood by dissecting its three main structural components: the benzimidazole core, the 2-(4-thiazolyl) group, and the 5-benzamido group.

Benzimidazole Core: This planar, aromatic, and heterocyclic ring system is capable of engaging in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π–π stacking, and metal ion coordination. chemicalbook.com The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of microtubule polymerization by binding to the protein β-tubulin, a process crucial for cell division and structure.

2-(4-Thiazolyl) Group: The thiazole ring at the C-2 position is a key feature of many biologically active benzimidazoles, including Thiabendazole. This group is known to contribute significantly to the binding affinity of the molecule to its biological targets. The nitrogen and sulfur atoms in the thiazole ring can act as additional points of interaction. The isosteric replacement of a thiazole ring with other heterocycles, like pyridine, has been a strategy to modulate anti-inflammatory effects. nih.gov

5-Benzamido Group: Substitutions at the 5-position of the benzimidazole ring are well-documented to influence the compound's pharmacological profile. nih.gov An amide linkage, such as the benzamido group, introduces additional hydrogen bond donor and acceptor sites, which can enhance interaction with target proteins. The phenyl ring of the benzoyl group provides a hydrophobic region that can engage in further interactions. Structure-activity relationship (SAR) studies on related series have shown that substituents on this phenyl ring can further fine-tune activity.

The combination of these three moieties creates a molecule with a specific three-dimensional shape and electronic distribution, predisposing it to interact with particular biological targets, such as the reported activity against Trichinella spiralis.

Physicochemical Properties of this compound Note: The following data is based on predicted values from computational models due to the limited availability of experimentally determined properties in the literature.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C17H12N4OS |

| Molecular Weight | 320.37 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 99.9 Ų |

Current Gaps and Future Directions in this compound Research

The most significant gap in the research concerning this compound is the lack of comprehensive biological evaluation. While an early study pointed to anthelmintic activity, its full potential remains unexplored.

Future research should focus on several key areas:

Chemical Synthesis and Optimization: Development of efficient and scalable synthetic routes to produce the compound and a library of analogues. This would involve modifying the benzamido portion (e.g., substituting the phenyl ring) and exploring other linkages at the 5-position.

Broad-Spectrum Biological Screening: The compound should be systematically screened against a wide range of biological targets. Given the known activities of related structures, this should include panels for anthelmintic, antifungal, anticancer, antiviral, and anti-inflammatory activity. nih.gov

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies are required. For example, if anthelmintic activity is confirmed, its binding affinity for β-tubulin from different species should be quantified and compared to existing drugs.

Computational Studies: Molecular docking and dynamics simulations could help elucidate the binding modes of this compound to various potential protein targets, guiding the rational design of more potent and selective derivatives. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

27146-34-5 |

|---|---|

Fórmula molecular |

C17H12N4OS |

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]benzamide |

InChI |

InChI=1S/C17H12N4OS/c22-17(11-4-2-1-3-5-11)19-12-6-7-13-14(8-12)21-16(20-13)15-9-23-10-18-15/h1-10H,(H,19,22)(H,20,21) |

Clave InChI |

RGELZFAUCFQQNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CSC=N4 |

Otros números CAS |

27146-34-5 |

Sinónimos |

5-benzamido-2-(4-thiazolyl)benzimidazole |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Benzamido 2 4 Thiazolyl Benzimidazole

Established Synthetic Routes for 5-Benzamido-2-(4-thiazolyl)benzimidazole Core Structure

The construction of the this compound core primarily relies on the formation of the benzimidazole (B57391) ring system from appropriately substituted precursors. Key strategies include cyclocondensation reactions and the sequential assembly of the constituent heterocyclic rings.

Cyclocondensation Approaches

A prevalent and efficient method for synthesizing the benzimidazole core is the cyclocondensation of an o-phenylenediamine (B120857) derivative with an aldehyde. To obtain this compound, this approach would involve the reaction of 4-benzamido-1,2-phenylenediamine with thiazole-4-carbaldehyde . This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.

The synthesis of the key intermediate, 4-benzamido-1,2-phenylenediamine, can be achieved through the reduction of N-(4-amino-2-nitrophenyl)benzamide. This precursor is prepared by the acylation of 4-nitro-1,2-phenylenediamine with benzoyl chloride. The subsequent reduction of the nitro group, commonly carried out using reducing agents like tin(II) chloride or catalytic hydrogenation, yields the desired o-phenylenediamine derivative.

An alternative cyclocondensation strategy involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. In this context, 4-benzamido-1,2-phenylenediamine could be condensed with thiazole-4-carboxylic acid under heating or in the presence of a dehydrating agent like polyphosphoric acid (PPA).

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 4-Benzamido-1,2-phenylenediamine | Thiazole-4-carbaldehyde | Cyclocondensation | This compound |

| 4-Benzamido-1,2-phenylenediamine | Thiazole-4-carboxylic acid | Cyclocondensation | This compound |

| 4-Nitro-1,2-phenylenediamine | Benzoyl chloride | Acylation | N-(4-Amino-2-nitrophenyl)benzamide |

| N-(4-Amino-2-nitrophenyl)benzamide | SnCl2/HCl or H2/Pd-C | Reduction | 4-Benzamido-1,2-phenylenediamine |

Strategic Assembly of Thiazole (B1198619) and Benzimidazole Moieties

Another synthetic paradigm involves the initial formation of the benzimidazole ring followed by the introduction of the thiazole moiety. One such approach starts with the synthesis of 5-aminobenzimidazole (B183301) . This can be achieved through the reduction of 5-nitrobenzimidazole. The resulting 5-aminobenzimidazole can then be acylated with benzoyl chloride to yield 5-benzamidobenzimidazole . The final step would involve the construction of the thiazole ring at the 2-position of the benzimidazole. However, a more direct route involves the reaction of a 2-substituted benzimidazole precursor.

A plausible route involves the Hantzsch thiazole synthesis, a well-established method for forming thiazole rings. This would entail reacting a 2-(α-haloacetyl)benzimidazole derivative with a thioamide. For the synthesis of the target compound, this would be a more complex, multi-step process and is generally less favored than the cyclocondensation approaches.

Derivatization Strategies of this compound

The chemical modification of the parent compound, this compound, is a key strategy to modulate its physicochemical properties and biological activity. Derivatization can be targeted at several positions, including the benzamide (B126) nitrogen, the benzamide phenyl ring, and the thiazole ring.

Modifications at the Benzamide Nitrogen

The secondary amide linkage in the benzamido group presents an opportunity for N-alkylation or N-acylation. Alkylation of the benzamide nitrogen can be achieved by treating the parent compound with an alkyl halide in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). This reaction introduces an alkyl group onto the amide nitrogen, yielding N-alkyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, including simple alkyl chains, benzyl (B1604629) groups, or functionalized alkyl moieties.

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Alkyl halide / Base (e.g., NaH) | N-Alkylation | N-Alkyl-5-benzamido-2-(4-thiazolyl)benzimidazoles |

Substitutions on the Benzamide Phenyl Ring

Modifications to the phenyl ring of the benzamide group can be achieved by utilizing substituted benzoyl chlorides during the initial synthesis. Starting from 5-amino-2-(4-thiazolyl)benzimidazole , acylation with a variety of substituted benzoyl chlorides (e.g., with methoxy, nitro, halo, or alkyl substituents) would yield a library of derivatives with diverse electronic and steric properties on the benzamide phenyl ring. This approach allows for a systematic investigation of the structure-activity relationship (SAR) associated with this part of the molecule. For instance, reacting 5-amino-2-(4-thiazolyl)benzimidazole with 4-methylbenzoyl chloride would yield 5-(4-methylbenzamido)-2-(4-thiazolyl)benzimidazole.

| Starting Material | Reagent | Reaction Type | Product Class |

| 5-Amino-2-(4-thiazolyl)benzimidazole | Substituted benzoyl chloride | Acylation | 5-(Substituted benzamido)-2-(4-thiazolyl)benzimidazoles |

Alterations on the Thiazolyl Ring

The thiazole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the benzimidazole substituent. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack. wikipedia.org Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration could potentially introduce substituents at this position. However, the reaction conditions would need to be carefully controlled to avoid undesired side reactions on the benzimidazole ring or the benzamide moiety.

Furthermore, the thiazole ring can be synthesized with substituents already in place. For example, using a substituted thiazole-4-carbaldehyde, such as 2-methylthiazole-4-carbaldehyde , in the initial cyclocondensation reaction with 4-benzamido-1,2-phenylenediamine would directly yield a derivative with a methyl group on the thiazole ring. This "pre-functionalization" strategy is often more efficient than attempting to modify the thiazole ring after the core structure has been assembled.

| Strategy | Reactants | Product Class |

| Electrophilic Substitution | This compound + Electrophile (e.g., NBS) | 5-Benzamido-2-(5-halo-4-thiazolyl)benzimidazole |

| Pre-functionalization | 4-Benzamido-1,2-phenylenediamine + Substituted thiazole-4-carbaldehyde | 5-Benzamido-2-(substituted-4-thiazolyl)benzimidazoles |

Functionalization of the Benzimidazole Core

The benzimidazole core of this compound offers several positions for functionalization, allowing for the systematic modification of the molecule to explore structure-activity relationships. The most common sites for functionalization are the nitrogen atoms of the imidazole (B134444) ring and the benzene (B151609) ring.

N-Functionalization: The secondary amine of the benzimidazole ring is a prime site for substitution. nih.gov Alkylation, arylation, and acylation reactions can be readily performed at this position. For instance, treatment with various electrophile-releasing agents can introduce a range of substituents. nih.gov Common methods involve the reaction with alkyl halides, aryl halides, or acid chlorides in the presence of a base. A general protocol involves dissolving the benzimidazole precursor in a solvent like tetrahydrofuran (B95107) (THF), adding a base such as sodium carbonate, and then introducing the electrophilic reagent. nih.gov

C-Functionalization of the Benzene Ring: The benzene portion of the benzimidazole core can also be functionalized, although this is often more challenging and may require harsher reaction conditions. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce substituents at available positions on the benzene ring. The directing effects of the existing benzamido group and the imidazole ring will influence the regioselectivity of these reactions.

A hypothetical functionalization of the benzimidazole core is presented in the table below, illustrating potential modifications.

| Position of Functionalization | Reagent/Reaction Condition | Potential Functional Group |

| N1-imidazole | Alkyl halide, Base | Alkyl group |

| N1-imidazole | Aryl halide, Catalyst | Aryl group |

| C4/C7-benzene | Nitrating agent | Nitro group |

| C4/C7-benzene | Halogenating agent | Halogen |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of synthesizing this compound and its derivatives, several green chemistry strategies can be employed.

Catalytic Syntheses: The use of catalysts is a cornerstone of green chemistry. mdpi.com For the synthesis of the benzimidazole core, various catalytic systems have been explored to replace stoichiometric reagents. Lewis acids have been shown to be effective catalysts for the condensation of o-phenylenediamines with aldehydes. mdpi.com Furthermore, the use of heterogeneous catalysts, such as zinc boron nitride (Zn-BNT) or iron oxide magnetic nanoparticles, offers advantages like easy separation and reusability.

Alternative Reaction Media: Replacing volatile and toxic organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Water is an ideal green solvent, and some benzimidazole syntheses have been successfully carried out in aqueous media. bohrium.com Deep eutectic solvents (DESs) have also emerged as promising green reaction media, sometimes even participating in the reaction, which can lead to improved yields and simplified work-up procedures. nih.gov

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has been widely adopted as a green chemistry tool. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, thus minimizing energy consumption and waste generation. mdpi.comresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of benzimidazole derivatives.

| Green Chemistry Principle | Application in Benzimidazole Synthesis | Reference |

| Use of Catalysis | Lewis acids, heterogeneous catalysts (e.g., Zn-BNT) | mdpi.com |

| Alternative Solvents | Water, Deep Eutectic Solvents (DES) | bohrium.comnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | mdpi.comresearchgate.net |

Yield Optimization and Purification Techniques for Research-Grade this compound and Its Derivatives

Obtaining high-purity, research-grade this compound is crucial for accurate biological and chemical studies. This requires careful optimization of reaction conditions and the application of appropriate purification techniques.

Purification Techniques: After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Common purification techniques for benzimidazole derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This is a versatile technique for separating components of a mixture. Silica gel is a common stationary phase for the purification of benzimidazole derivatives, often using a mixture of ethyl acetate (B1210297) and n-hexane as the mobile phase. ijpsm.comnih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. ijpsm.com

Sublimation: For some benzimidazoles, sublimation under reduced pressure can be an effective purification method. dtic.mil

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity for research-grade material.

Molecular Mechanisms of Action and Target Engagement of 5 Benzamido 2 4 Thiazolyl Benzimidazole

Primary Molecular Targets of 5-Benzamido-2-(4-thiazolyl)benzimidazole

The principal mechanism of action for benzimidazole-based compounds, including the parent structure 2-(4-thiazolyl)benzimidazole (thiabendazole), is the disruption of microtubule functions through direct interaction with β-tubulin. nih.govsci-hub.runih.gov Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, the protein subunit of microtubules, these compounds inhibit their formation and function, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Binding studies using cell-free extracts have demonstrated that thiabendazole (B1682256) competitively inhibits the binding of other known tubulin binders, confirming that its antimitotic activity is due to interference with microtubule assembly. sci-hub.runih.gov The addition of a benzamide (B126) group at the 5-position, as seen in this compound, is a common strategy in the design of tubulin polymerization inhibitors to potentially enhance binding affinity and cytotoxic profiles. nih.gov

Beta-Tubulin Binding and Microtubule Dynamics Disruption

Isotype-Specific Binding Affinity

A remarkable feature of the 2-(4-thiazolyl)benzimidazole scaffold is its selective targeting of specific β-tubulin isotypes. Research using human cell culture, molecular modeling, and humanized yeast has revealed that thiabendazole, the parent compound, selectively targets and inhibits only one of the nine human β-tubulin isotypes: TUBB8. biorxiv.org This isotype-specific inhibition is responsible for the compound's potent vascular-disrupting activity, as it specifically disrupts microtubules in endothelial cells. biorxiv.org

This selectivity is significant because different tubulin isotypes are expressed in different tissues, and this differential expression can be exploited for targeted therapy. While mammalian cells are often less susceptible to many benzimidazole (B57391) derivatives, the specific affinity for certain isotypes like TUBB8 underlies their biological effects in vertebrates. biorxiv.orgresearchgate.net Mutations in β-tubulin, such as a tyrosine at position 50, can confer resistance by reducing the binding affinity of benzimidazole drugs. nih.gov

Inhibition of Tubulin Polymerization

The binding of benzimidazoles to β-tubulin directly inhibits the polymerization of αβ-tubulin dimers into microtubules. nih.gov This interference with microtubule assembly is a primary cause of their antimitotic effect. sci-hub.runih.gov Studies on various benzimidazole derivatives show that they arrest the cell cycle in the G2/M phase, which is consistent with the disruption of the mitotic spindle. nih.govresearchgate.net

The inhibitory concentration (IC50) for tubulin polymerization varies among different benzimidazole derivatives, reflecting how substitutions on the core structure influence binding and activity. While specific data for this compound is not detailed in the reviewed literature, related benzimidazole derivatives have demonstrated potent inhibition.

| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7n (Benzimidazole Derivative) | A novel benzimidazole carboxamide derivative. | 5.05 ± 0.13 | nih.gov |

| Compound 12j (Benzimidazole Derivative) | A benzimidazole derivative studied for anticancer activity. | 5.65 ± 0.05 | researchgate.net |

| Thiabendazole | Parent compound, 2-(4'-thiazolyl)benzimidazole. | Inhibits mitosis completely at 80 µM in Aspergillus nidulans. | nih.gov |

| Nocodazole | A well-known benzimidazole-based tubulin polymerization inhibitor. | Serves as a reference compound in tubulin polymerization assays. | nih.gov |

Beyond their effects on tubulin, benzimidazoles also target cellular respiration, particularly in helminths. A key target is the fumarate (B1241708) reductase system, a helminth-specific enzyme complex crucial for anaerobic energy metabolism. nih.gov Various benzimidazole compounds have demonstrated significant in vitro inhibition of fumarate reductase from Ascaris suum. nih.gov This inhibition disrupts the parasite's primary means of energy production, contributing to the anthelmintic efficacy of the drug class. Interestingly, both anthelmintically active and inactive benzimidazoles were effective inhibitors of the enzyme's activity, suggesting a broad interaction with this target. nih.gov

Certain benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that resolve topological problems in DNA during replication and transcription. nih.govnih.gov These compounds can act as selective inhibitors of human topoisomerase I, binding to the enzyme and preventing it from religating cleaved DNA. nih.govresearchgate.net

Molecular modeling and experimental studies on benzimidazole-triazole derivatives have shown their ability to bind within the active site of human DNA topoisomerase I. nih.gov The binding is stabilized by various interactions, including pi-pi stacking and van der Waals contacts, which effectively hamper the enzyme's function. nih.gov Some benzimidazole analogues show differential activity, with higher affinity for bacterial topoisomerase I over its human counterpart. nih.gov

The benzimidazole scaffold is versatile and has been shown to interact with a range of other biochemical targets, indicating a multi-targeted mode of action.

FtsZ Protein: In bacteria, some benzamide and benzimidazole derivatives target the FtsZ protein, a homolog of eukaryotic tubulin. nih.govnih.gov FtsZ is essential for bacterial cell division, forming a ring-like structure that initiates cytokinesis. nih.gov Certain benzimidazoles inhibit FtsZ assembly, not by preventing polymerization, but by increasing the GTPase activity of FtsZ, which destabilizes the polymer and prevents the formation of a stable Z-ring. nih.gov

EGFR and Protein Kinases: Numerous benzimidazole derivatives have been developed as inhibitors of protein kinases, which are often overexpressed or overactivated in cancer cells. reactionbiology.com A key target in this class is the Epidermal Growth Factor Receptor (EGFR). nih.govgoogle.com Benzimidazole-based compounds can inhibit EGFR and related kinases like HER2 by reducing their tyrosine phosphorylation, thereby blocking downstream signaling pathways such as PI3K/Akt and MEK/Erk that promote cell proliferation. nih.govchemrevlett.com The design of these inhibitors often leverages the benzimidazole core to mimic the purine (B94841) structure of ATP, allowing for competitive binding in the kinase domain. chemrevlett.com

| Compound Class | Target Kinase | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Aryl Benzimidazole Derivative (5a) | EGFR, HER2 | Reduces tyrosine phosphorylation and blocks PI3K/Akt and MEK/Erk pathways. | nih.gov |

| 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines | EGFR, IGF-1R | Identified as dual inhibitors of both receptor tyrosine kinases. | reactionbiology.com |

| 2-(aminomethyl)benzimidazole derivatives | EGFR, HER2 | Designed to bind to the ATP-binding site and an allosteric region. | chemrevlett.com |

| Benzothiazole Derivatives | EGFR-TK | Competes with ATP for binding at the catalytic domain of EGFR. | researchgate.net |

Cellular and Subcellular Effects Mediated by this compound

The cellular consequences of exposure to benzimidazole compounds are multifaceted, leading to significant alterations in cell structure, function, and viability.

Studies on various benzimidazole derivatives demonstrate a profound impact on the structural integrity and morphology of cells, particularly cancer cells. For instance, treatment of glioblastoma (GBM) cells with benzimidazoles like flubendazole (B1672859), mebendazole (B1676124), and fenbendazole (B1672488) leads to dose-dependent inhibition of cell migration and invasion. nih.gov These effects are accompanied by changes in the expression of key epithelial-mesenchymal transition (EMT) markers, suggesting an ability to suppress metastasis. nih.govnih.gov Furthermore, these compounds can trigger distinct morphological changes associated with cell death. nih.gov

| Cellular Effect | Observed Outcome | Affected Cell Lines | Relevant Benzimidazoles |

| Cell Migration | Inhibition | U87, U251 | Flubendazole, Mebendazole, Fenbendazole nih.gov |

| Cell Invasion | Inhibition | U87, U251 | Flubendazole, Mebendazole, Fenbendazole nih.gov |

| Cell Morphology | Changes associated with cytotoxicity | U87, U251 | Flubendazole nih.gov |

The benzimidazole scaffold is known to interfere with cellular energy metabolism, primarily by targeting mitochondrial function. The related compound thiabendazole has been shown to inhibit oxygen consumption and the terminal electron transport system in mitochondria. nih.gov It effectively inhibits key enzyme systems including succinic oxidase and NADH-cytochrome c reductase. nih.gov This disruption of mitochondrial respiration is a primary mechanism of action. nih.gov Furthermore, some benzimidazoles can induce a dose-dependent reduction in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov Thiabendazole has also been observed to reduce the cellular uptake of glucose. nih.gov

| Metabolic Target | Effect of Benzimidazole Analogues | Reference Compound |

| Mitochondrial Respiration | Inhibition of succinic oxidase and NADH oxidase | Thiabendazole nih.gov |

| Mitochondrial Membrane Potential | Reduction/Depolarization | General Benzimidazoles nih.gov |

| Nutrient Uptake | Reduced glucose uptake | Thiabendazole nih.gov |

A significant anticancer effect of the benzimidazole class is the ability to halt cell proliferation by interfering with the cell cycle. Research has shown that benzimidazoles can induce a dose-dependent arrest of glioblastoma cells at the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting tumor growth. Other derivatives of benzimidazole have also been reported to suppress cell cycle progression, with some causing arrest in the S-phase, highlighting the scaffold's potential to interfere with multiple checkpoints. mdpi.comnih.govrsc.org

Benzimidazoles are potent inducers of programmed cell death. Studies indicate they can trigger mitochondria-dependent apoptosis, characterized by the reduction of mitochondrial membrane potential and the regulation of Bcl-2 family proteins. nih.gov Beyond apoptosis, certain benzimidazoles can induce pyroptosis, a form of inflammatory programmed cell death, in glioblastoma cells. nih.govnih.gov The inhibition of proliferation in cancer cells by benzimidazoles has been directly linked to the induction of both apoptotic and pyroptotic cell death. nih.gov

| Death Pathway | Key Features | Cell Lines |

| Apoptosis | Mitochondria-dependent, involving Bcl-2 family proteins | U87, U251 nih.gov |

| Pyroptosis | Inflammatory cell death | U87, U251 nih.govnih.gov |

Molecular Signaling Pathways Affected by this compound

The cellular effects of benzimidazoles are driven by their interaction with critical molecular signaling pathways. The G2/M cell cycle arrest induced by these compounds in glioblastoma cells is mediated through the p53/p21/cyclin B1 pathway. nih.govnih.gov Additionally, the induction of pyroptosis has been linked to the activation of the NF-κB/NLRP3/GSDMD pathway. nih.govnih.gov Some benzimidazole derivatives have also been developed as inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival. mdpi.comnih.govacs.org

Mutagenic Potential and DNA Interaction Mechanisms

The benzimidazole core structure is considered a purine isostere, which gives it the potential to interact with DNA and its associated processes. nih.govnih.gov Various benzimidazole derivatives have been shown to bind to the minor groove of DNA, with a preference for AT-rich regions. nih.gov This interaction can block the biosynthesis of nucleic acids, thereby inhibiting bacterial or cancer cell growth. nih.gov

The mode of DNA interaction can vary depending on the specific substitutions on the benzimidazole scaffold. While some derivatives act as non-intercalative, minor-groove binders, others have been designed as "minimal" DNA-intercalating agents. rsc.orgnih.govnih.gov Furthermore, metal complexes of the related compound thiabendazole have been shown to bind DNA via a partial intercalative mode and induce oxidative DNA damage. nih.gov This suggests that compounds like this compound could potentially interact with DNA through multiple mechanisms, including groove binding and intercalation, which may contribute to their biological activity.

Preclinical Biological Activities of 5 Benzamido 2 4 Thiazolyl Benzimidazole

Anthelmintic Activities in In Vitro and Ex Vivo Parasite Models

Benzimidazole (B57391) compounds have long been a cornerstone of treatment against helminth infections in both humans and animals. nih.gov Their mechanism of action often involves binding to the protein tubulin in the parasitic worms, which disrupts microtubule-dependent functions and ultimately leads to the parasite's death.

Research has been conducted to determine the efficacy of 5-Benzamido-2-(4-thiazolyl)benzimidazole against the nematode Trichinella spiralis, the causative agent of trichinosis. A study published in 1978 specifically investigated the effects of this compound on Trichinella spiralis. scispace.combibliotekanauki.pl While the study confirms the investigation into its activity, the publicly available abstract does not provide specific quantitative data on its efficacy, such as percentage reduction in worm burden or IC50 values. scispace.combibliotekanauki.pl For context, other benzimidazole derivatives have shown significant activity against T. spiralis. For instance, albendazole (B1665689) has been shown to be highly effective against both the intestinal and muscle phases of T. spiralis infection in mice. bibliotekanauki.pl Similarly, flubendazole (B1672859) has demonstrated high efficacy against adult and parenteral stages of T. spiralis in murine models. researchgate.net

The anthelmintic spectrum of benzimidazoles also includes activity against trematodes (flukes) and cestodes (tapeworms). While specific studies on the efficacy of this compound against these classes of helminths are not prominent in the searched literature, research on other benzimidazole derivatives provides insight into the potential of this chemical class. For instance, a study on various benzimidazole derivatives demonstrated significant in vivo activity against the cestode Hymenolepis nana in mice, with some compounds showing 88-97% efficacy in removing adult worms, which was superior to the efficacy of albendazole in the same study (83%). nih.govnih.gov Furthermore, certain benzimidazole derivatives have been shown to possess ovicidal activity against the trematode Fasciola hepatica. nih.gov

The life cycle of many parasitic helminths involves egg (ovicidal) and larval (larvicidal) stages, which are important targets for anthelmintic drugs to prevent transmission and new infections. Specific preclinical assays evaluating the ovicidal and larvicidal effects of this compound are not detailed in the available literature. However, the broader class of benzimidazoles has demonstrated such activities. A study on new benzimidazole derivatives revealed significant ovicidal activity against the liver fluke Fasciola hepatica. nih.gov In that study, some compounds showed over 71% ovicidal activity at a concentration of 5 µM. nih.gov This suggests that the benzimidazole scaffold, and potentially this compound, may possess activity against the developmental stages of various helminths.

Investigational Anticancer Potency in Preclinical Cell Lines and Animal Models

In addition to their role as anthelmintics, benzimidazole derivatives have garnered significant attention for their potential as anticancer agents. researchgate.net Their proposed mechanisms of anticancer action are diverse and can include the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.

The antiproliferative activity of 2-(4-thiazolyl)benzimidazole derivatives has been evaluated in a variety of human cancer cell lines. While studies focusing exclusively on the 5-benzamido substituted version are limited in the public domain, research on closely related analogues provides valuable preclinical data.

For example, copper(II)-dipeptide complexes of 2-(4'-thiazolyl)benzimidazole were tested for their in vitro cytotoxicity against several human carcinoma cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). nih.gov These complexes demonstrated effective cytotoxicity with IC50 values ranging from 33.17 to 100 µM. nih.gov Other research has also highlighted the anticancer potential of benzimidazole-thiazole derivatives against HepG2 and other cancer cell lines. nih.gov Furthermore, various benzimidazole derivatives have shown potent antiproliferative effects against the MCF-7 breast cancer cell line. researchgate.net

Below is a table summarizing the in vitro antiproliferative activity of some 2-(4-thiazolyl)benzimidazole derivatives and other related benzimidazoles on various cancer cell lines. It is important to note that these are not the exact subject compound but are structurally related.

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| [Cu(Gly-Gly)(TBZ)(Cl)]·4H2O | HeLa | Cervical Cancer | 33.17 | nih.gov |

| [Cu(Gly-Gly)(TBZ)(Cl)]·4H2O | A549 | Lung Cancer | >100 | nih.gov |

| [Cu(Gly-Gly)(TBZ)(Cl)]·4H2O | HepG2 | Liver Cancer | >100 | nih.gov |

| [Cu(Gly-l-Leu)(TBZ)(Cl)]·H2O | HeLa | Cervical Cancer | 36.52 | nih.gov |

| [Cu(Gly-l-Leu)(TBZ)(Cl)]·H2O | A549 | Lung Cancer | >100 | nih.gov |

| [Cu(Gly-l-Leu)(TBZ)(Cl)]·H2O | HepG2 | Liver Cancer | >100 | nih.gov |

| Benzimidazole Derivative (se-182) | A549 | Lung Cancer | 15.80 | nih.gov |

| Benzimidazole Derivative (se-182) | HepG2 | Liver Cancer | 15.58 | nih.gov |

| Benzimidazole Derivative (se-182) | MCF-7 | Breast Cancer | Not specified as highly active | nih.gov |

Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a crucial step in the preclinical evaluation of potential anticancer drugs. nih.gov These models allow for the assessment of a compound's efficacy in a living system. nih.gov

While specific in vivo xenograft data for this compound was not found in the reviewed scientific literature, numerous studies have demonstrated the in vivo anticancer efficacy of other benzimidazole derivatives. For instance, some benzimidazole-based compounds have been shown to inhibit tumor growth and induce apoptosis in xenograft models of various cancers. The general success of the benzimidazole scaffold in preclinical in vivo studies suggests that this compound could also warrant such investigation.

Mechanisms of Antitumor Action in Preclinical Contexts

Benzimidazole derivatives have emerged as a significant pharmacophore in oncology research, exhibiting cytotoxic potential through various mechanisms. nih.gov Key among these are the disruption of microtubule dynamics and the induction of oxidative stress, leading to cell cycle arrest and apoptosis. nih.govnih.govcreative-biolabs.com

Tubulin Polymerization Inhibition: A primary mechanism of antitumor action for many benzimidazole compounds is the inhibition of tubulin polymerization. nih.govstudiesinmycology.org By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. creative-biolabs.comstudiesinmycology.org This interference with microtubule assembly leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptotic cell death. nih.govcreative-biolabs.com For instance, certain novel benzimidazole derivatives have demonstrated potent tubulin polymerization inhibition with IC50 values in the low micromolar range. nih.gov Similarly, other related compounds have been shown to target the colchicine (B1669291) binding site on tubulin, disrupting microtubule assembly and causing DNA damage. creative-biolabs.com

Reactive Oxygen Species (ROS) Generation: Another significant antitumor mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). creative-biolabs.comstudiesinmycology.org Some benzimidazole derivatives have been shown to stimulate mitochondria-dependent intrinsic apoptotic pathways. creative-biolabs.comstudiesinmycology.org This process involves an increase in intracellular ROS levels, which can lead to DNA damage and activation of signaling cascades like the JNK pathway, culminating in programmed cell death. studiesinmycology.org

Table 1: Antitumor Activity of Selected Benzimidazole Derivatives This table presents data for related benzimidazole compounds to illustrate the potential mechanisms of the subject compound.

| Compound | Target/Mechanism | Observed Effect | IC50 Value | Cell Line | Source |

|---|---|---|---|---|---|

| Benzimidazole Derivative 7n | Tubulin Polymerization | G2/M Phase Arrest, Apoptosis | 5.05 ± 0.13 µM | SK-Mel-28 (Melanoma) | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazol (BZML) | Tubulin Polymerization, DNA Damage, ROS Generation | G2/M Arrest, Apoptosis | Not Specified | SW480, HCT-116 (Colorectal) | creative-biolabs.com |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubule Inhibition, ROS Generation | G2/M Arrest, Apoptosis | Not Specified | Cervical & Hepatocellular Carcinoma | studiesinmycology.org |

Antifungal and Antimicrobial Activities in Experimental Models

The benzimidazole scaffold is well-established for its broad-spectrum antimicrobial properties. The parent compound, thiabendazole (B1682256), is a widely recognized fungicide, and various derivatives have demonstrated activity against a range of fungi and bacteria. nih.govnih.gov

The 2-(4-thiazolyl)benzimidazole structure is particularly noted for its potent antifungal effects.

Penicillium atrovenetum : Early studies identified thiabendazole as an effective inhibitor of Penicillium atrovenetum growth, with inhibitory concentrations observed between 8 to 10 µg/mL. nih.gov

Candida albicans : Various benzimidazole derivatives have been synthesized and tested against Candida albicans, a common human fungal pathogen. nih.govmdpi.comwikipedia.org These studies demonstrate that the benzimidazole nucleus can be a template for developing new anti-candida agents. nih.govmdpi.com

Chromoblastomycosis Agents : Chromoblastomycosis is a chronic subcutaneous mycosis caused by dematiaceous fungi like Fonsecaea pedrosoi and Cladophialophora carrionii. creative-biolabs.comnih.govnih.govchemicalbook.com Thiabendazole has been used historically in the treatment of chromoblastomycosis caused by F. pedrosoi and has shown in vitro antifungal activity against it. nih.govnih.gov While its use was sometimes associated with disease relapse, recent research confirms its potential for repositioning against these difficult-to-treat fungal pathogens. nih.gov

Table 2: In Vitro Antifungal Activity of Thiabendazole and Related Compounds

| Compound | Fungal Species | Activity Metric | Value | Source |

|---|---|---|---|---|

| Thiabendazole | Penicillium atrovenetum | MIC | 8-10 µg/mL | nih.gov |

| Thiabendazole | Fonsecaea pedrosoi | MIC | Data indicates activity, specific value not provided in abstract | nih.gov |

| Benzimidazole derivative 21a | Candida albicans | Inhibition Zone | Reported as most active in study | nih.gov |

In addition to antifungal properties, benzimidazole derivatives have shown promise as antibacterial agents in preclinical studies.

Staphylococcus aureus : Numerous studies have reported the activity of benzimidazole-based compounds against S. aureus, including methicillin-resistant strains (MRSA). nih.govsigmaaldrich.com For example, certain benzimidazole-triazole derivatives exhibited excellent antibacterial activity, with inhibition zones larger than the reference drug ciprofloxacin. nih.gov

Escherichia coli : Activity against the Gram-negative bacterium E. coli has also been documented for several benzimidazole derivatives. nih.govnih.gov Some compounds have shown significant inhibition zones in agar (B569324) diffusion assays. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Class/Derivative | Bacterial Strain | Activity Metric | Result | Reference Drug | Source |

|---|---|---|---|---|---|

| Benzimidazole derivative 64a | S. aureus | Inhibition Zone | 17-29 mm | Ciprofloxacin (20 mm) | nih.gov |

| Benzimidazole derivative 64a | E. coli | Inhibition Zone | 17-29 mm | Ciprofloxacin (23 mm) | nih.gov |

| Benzimidazole derivative 8b | S. aureus | MIC | 32 µg/mL | Ciprofloxacin | sigmaaldrich.com |

| Benzimidazole derivative 4 | MRSA | MIC | 12.5-25 µg/mL | Nitrofurantoin |

The antimicrobial effects of these compounds are attributed to multiple mechanisms of action.

Antifungal Mechanisms : For the core structure thiabendazole, two primary antifungal mechanisms have been proposed. One is the inhibition of the mitochondrial terminal electron transport system, specifically the succinic-cytochrome c reductase complex. nih.gov The other, similar to its antitumor effect, is the disruption of microtubule assembly through competitive binding to fungal tubulin, which inhibits mitosis.

Antibacterial Mechanisms : In bacteria, a key target identified for some benzimidazole derivatives is the enzyme DNA gyrase subunit B. nih.gov Inhibition of this enzyme disrupts DNA synthesis and replication, leading to bacterial cell death. nih.gov

Other Emerging Biological Activities in Research

Beyond cancer and microbial infections, the benzimidazole scaffold has been investigated for activity against various other pathogens, notably protozoan parasites.

Anti-trypanosomal Activity : Several studies have highlighted the potential of benzimidazole derivatives as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In vitro assays have shown that certain substituted benzimidazoles are potent inhibitors of T. cruzi growth, with IC50 values in the low micromolar range. These findings suggest that the benzimidazole scaffold is a promising starting point for the development of new treatments for this neglected tropical disease. nih.gov

Table 4: In Vitro Anti-trypanosomal Activity of Selected Benzimidazole Derivatives This table presents data for related benzimidazole compounds to illustrate the potential of the subject compound.

| Compound Class/Derivative | Parasite | Activity Metric | Value | Reference Drug | Source |

|---|---|---|---|---|---|

| 5-chloro-1H-benzimidazole-2-thiol (1) | T. cruzi (NINOA strain) | LC50 | 0.014 mM | Benznidazole (0.78 mM) | nih.gov |

| 5-chloro-1H-benzimidazole-2-thiol (1) | T. cruzi (INC5 strain) | LC50 | 0.32 mM | Benznidazole (0.69 mM) | nih.gov |

| 1,2,5-tri-substituted benzimidazoles (7 compounds) | T. cruzi epimastigotes | IC50 | 6-16 µM | Not Specified |

Preclinical Pharmacological Investigations of 5 Benzamido 2 4 Thiazolyl Benzimidazole

Pharmacodynamic Profiling in In Vitro Systems and Non-Human Models

The pharmacodynamic properties of a compound describe its biochemical and physiological effects on a biological system. For benzimidazole (B57391) derivatives, these effects are often related to their interactions with cellular targets, leading to a range of biological activities. While specific in vitro studies on 5-Benzamido-2-(4-thiazolyl)benzimidazole are not extensively documented in publicly available literature, the pharmacodynamics can be inferred from studies on structurally related compounds, such as thiabendazole (B1682256).

In vitro studies on other benzimidazoles have demonstrated a variety of effects, including anthelmintic, antifungal, and anticancer activities. chemijournal.comnih.gov For instance, thiabendazole has been shown to inhibit the growth of fungi like Penicillium atrovenetum. nih.gov The mechanism of this inhibition is believed to be through the disruption of the terminal electron transport system in mitochondria. nih.gov Specifically, thiabendazole has been observed to inhibit enzymes such as succinate-cytochrome c reductase and NADH oxidase in fungal mitochondria. nih.gov

The following table summarizes the inhibitory effects of thiabendazole on various mitochondrial enzyme systems, providing a potential model for the pharmacodynamic actions of related benzimidazoles.

| Enzyme System | Inhibitory Concentration (µg/mL) |

| NADH Oxidase | 10 |

| Succinic Oxidase | 167 |

| NADH-Cytochrome c Reductase | 10 |

| Succinic-Cytochrome c Reductase | 0.5 |

| Succinate-dichloro-phenolindophenol reductase | 2 |

| Coenzyme Q Reductase | 15 |

Data sourced from studies on thiabendazole in fungal mitochondria. nih.gov

Furthermore, in vitro assays are commonly used to evaluate the efficacy of benzimidazoles against parasitic nematodes. cabidigitallibrary.org The egg hatch assay (EHA) and larval development assay (LDA) are standard methods to determine the minimum inhibitory concentrations (MIC) of these compounds. cabidigitallibrary.org For example, in studies on European bison gastrointestinal nematodes, thiabendazole demonstrated a MIC of 0.2144 µg/mL in the LDA test. cabidigitallibrary.org

Drug Metabolism Studies in Preclinical Models (e.g., enzymatic biotransformation)

The metabolism of benzimidazole compounds is a key determinant of their efficacy and duration of action. nih.gov In preclinical models, the biotransformation of these compounds is primarily mediated by two major enzyme systems: the cytochrome P-450 (CYP) family and microsomal flavin monooxygenases. nih.gov The nature of the substituent at the 5-position of the benzimidazole nucleus plays a crucial role in the metabolic fate of the compound. nih.gov

For this compound, the benzamido group at the C-5 position is expected to be a primary site for metabolic reactions. While specific metabolic pathways for this compound have not been detailed, studies on other 5-substituted benzimidazoles provide valuable insights. For instance, the metabolism of ciclobendazole (B1669400) (methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate) in rats involves hydroxylation of the benzimidazole ring. nih.gov

A closely related compound, thiabendazole (2-(4-thiazolyl)benzimidazole), undergoes hydroxylation at the 5-position to form 5-hydroxythiabendazole. researchgate.net Both the parent compound and its metabolite have been shown to interact with CYP enzymes, particularly CYP1A2. researchgate.net It is plausible that this compound could undergo similar enzymatic biotransformations.

Potential metabolic pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the benzimidazole ring or the benzamido moiety.

Hydrolysis: Cleavage of the amide bond in the benzamido group, leading to the formation of 5-amino-2-(4-thiazolyl)benzimidazole and benzoic acid.

Conjugation: Subsequent reactions where the hydroxylated or hydrolyzed metabolites are conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

The table below outlines the key enzymes involved in the metabolism of the broader benzimidazole class.

| Enzyme Family | Role in Benzimidazole Metabolism |

| Cytochrome P-450 (CYP) Family | Primarily responsible for oxidative metabolism, such as hydroxylation. nih.gov |

| Flavin Monooxygenases (FMO) | Also involved in oxidative biotransformations of benzimidazoles. nih.gov |

Absorption and Distribution Characteristics in Preclinical Research

The absorption and distribution of benzimidazoles can be variable and are often influenced by their physicochemical properties, such as water solubility. nih.gov Generally, benzimidazoles are poorly soluble in water, which can limit their oral absorption. nih.gov To overcome this, prodrug strategies are sometimes employed to enhance solubility and absorption. nih.gov

Following absorption, benzimidazole compounds are distributed to various tissues. The extent of distribution depends on factors such as plasma protein binding and the lipophilicity of the compound. For many benzimidazoles, the parent compound has a relatively short half-life in the plasma, and the metabolites are the predominant species found in tissues. nih.gov

While specific absorption and distribution data for this compound are not available, it is anticipated that its characteristics would be in line with other members of the benzimidazole class. The presence of the benzamido group may influence its lipophilicity and, consequently, its absorption and distribution profile.

Excretion Pathways in Experimental Systems

The elimination of benzimidazoles and their metabolites from the body occurs through various excretion pathways, primarily via urine and feces. nih.gov The relative contribution of each pathway can vary depending on the specific compound and the animal model being studied.

In studies with ciclobendazole in rats, a major metabolite was excreted in the urine, bile, and feces. nih.gov The unchanged drug is often found in the feces, particularly in species like the dog where it is the major route of excretion. nih.gov The bile can also be a significant route of elimination for some benzimidazole metabolites. nih.gov

For this compound, it is expected that its metabolites, formed through the pathways described in section 5.2, would be the primary compounds excreted. The polarity of these metabolites, enhanced by conjugation reactions, facilitates their elimination in the urine and bile.

The following table summarizes the primary excretion routes for benzimidazole compounds based on preclinical studies of related molecules.

| Excretion Route | Description |

| Urine | A major pathway for the elimination of more polar metabolites, such as hydroxylated and conjugated forms. nih.gov |

| Feces | A significant route for the excretion of unabsorbed drug and certain metabolites, particularly in some species. nih.gov |

| Bile | An important route for the elimination of metabolites from the liver, which are then excreted in the feces. nih.gov |

Mechanisms of Drug Resistance to 5 Benzamido 2 4 Thiazolyl Benzimidazole

Genetic Basis of Resistance Development in Target Organisms

The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization by binding to the protein β-tubulin. Consequently, the genetic basis for resistance is predominantly linked to mutations within the gene encoding this protein.

Beta-Tubulin Gene Mutations (e.g., F167Y, E198A, F200Y)

The most well-documented mechanism of resistance to benzimidazoles in parasitic nematodes is the occurrence of single nucleotide polymorphisms (SNPs) in the isotype 1 β-tubulin gene. These SNPs result in amino acid substitutions at specific codons, which reduce the binding affinity of benzimidazole (B57391) compounds to the β-tubulin protein. nih.gov This prevents the drug from effectively disrupting microtubule formation, leading to a resistant phenotype. nih.gov

Several key mutations have been consistently identified across various species of parasitic nematodes:

F200Y (Phenylalanine to Tyrosine at codon 200): This is the most common and widely reported mutation associated with benzimidazole resistance in numerous helminth species, including Haemonchus contortus and Teladorsagia circumcincta. nih.govnih.govnih.gov The substitution of phenylalanine with tyrosine at this position is considered a primary determinant of resistance. nih.gov

F167Y (Phenylalanine to Tyrosine at codon 167): This mutation is another significant contributor to resistance and has been identified in several resistant parasite populations, often in conjunction with or independently of the F200Y mutation. nih.govnih.govnih.gov In some regions, the F167Y mutation has been found to have high relevance in conferring resistance in H. contortus. nih.gov

E198A (Glutamic Acid to Alanine at codon 198): While generally less frequent than the F200Y and F167Y mutations, the E198A substitution has also been clearly associated with benzimidazole resistance. nih.govmcgill.canih.gov

Recent research has identified additional mutations in the β-tubulin gene that also confer resistance, highlighting the genetic plasticity of parasites. These include substitutions at codon 198 to other amino acids like valine (E198V) and leucine (B10760876) (E198L), as well as a substitution at codon 134 (Q134H) in hookworms. nih.govnih.govnih.gov

Interactive Table 1: Key β-Tubulin Mutations Conferring Benzimidazole Resistance Users can sort and filter the data by mutation, amino acid change, or affected species.

| Mutation | Amino Acid Change | Codon Position | Example Affected Species |

|---|---|---|---|

| F200Y | Phenylalanine → Tyrosine | 200 | Haemonchus contortus, Teladorsagia circumcincta, Ancylostoma caninum |

| F167Y | Phenylalanine → Tyrosine | 167 | Haemonchus contortus, Ancylostoma caninum |

| E198A | Glutamic Acid → Alanine | 198 | Haemonchus contortus, Ancylostoma ceylanicum |

| E198L | Glutamic Acid → Leucine | 198 | Teladorsagia circumcincta |

| E198V | Glutamic Acid → Valine | 198 | Haemonchus contortus |

| Q134H | Glutamine → Histidine | 134 | Ancylostoma caninum |

Polymorphisms and Allelic Selection in Resistant Populations

The development of widespread resistance within a parasite population is an evolutionary process driven by drug selection pressure. In a susceptible parasite population, there is often a natural polymorphism at the β-tubulin gene locus, with multiple alleles present. nih.gov The introduction of a benzimidazole anthelmintic acts as a powerful selective agent.

Individuals carrying susceptible alleles are killed, while those with pre-existing resistant alleles (e.g., F200Y) survive and reproduce. Over time, this leads to a dramatic shift in the genetic makeup of the population. The frequency of resistant alleles increases, while susceptible alleles are eliminated. nih.gov This selection process can result in a formerly polymorphic population becoming dominated by a single resistant allele. nih.gov

Studies on Haemonchus contortus in goats have shown high frequencies of resistance-associated genotypes. For instance, in one study, the percentage of larvae homozygous resistant (RR) for the F167Y mutation was 32.7%, while combinations of resistant genotypes for both F167Y and F200Y were found in high percentages, indicating significant selection pressure and established resistance. nih.gov This rapid enrichment for resistance alleles is exacerbated by factors such as the large size of worm populations and frequent, often suboptimal, treatments. nih.govmdpi.com

Cellular Mechanisms Contributing to Resistance

Beyond target-site mutations, parasites can employ several cellular mechanisms to counteract the effects of anthelmintic drugs. These mechanisms often contribute to a multidrug resistance phenotype and can act in concert with genetic mutations.

Upregulation of Efflux Pump Mechanisms (e.g., P-glycoprotein)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including toxins and drugs, out of the cell. youtube.comyoutube.com P-glycoproteins (Pgp), a type of ATP-binding cassette (ABC) transporter, are a key component of this cellular defense system. nih.gov The overexpression of Pgp can reduce the intracellular concentration of a drug, preventing it from reaching its target in sufficient quantities to be effective. nih.gov

The involvement of Pgp in resistance to benzimidazoles in helminths has been documented. nih.govnih.gov Studies have shown that some benzimidazoles are substrates for Pgp-mediated efflux. nih.gov Alterations in the expression levels of Pgp have been observed in anthelmintic-resistant nematode populations. nih.gov Furthermore, the use of Pgp inhibitors, such as verapamil, has been shown to partially reverse benzimidazole resistance in laboratory settings, demonstrating the functional role of these pumps in the resistance phenotype. nih.gov This suggests that increased efflux activity is a significant, non-target-site mechanism of resistance. nih.govnih.gov

Altered Drug Metabolism Pathways

Changes in the parasite's ability to metabolize a drug can be another mechanism of resistance. The biotransformation of xenobiotics is a crucial detoxification process, often involving enzymes like the Cytochrome P-450 (CYP450) monooxygenases. nih.gov Benzimidazole drugs can modulate these enzyme systems. researchgate.net

Changes in Drug Receptor Abundance or Sensitivity

Resistance to benzimidazoles is fundamentally characterized by a change in the drug's target, β-tubulin. This manifests as a decrease in the sensitivity of the receptor to the drug. The amino acid substitutions caused by mutations like F200Y alter the three-dimensional structure of the β-tubulin protein, leading to a loss of high-affinity binding between the benzimidazole compound and the protein. frontiersin.org This reduced sensitivity means that a much higher concentration of the drug is required to inhibit microtubule formation, a level that may not be achievable in the host. frontiersin.org

Cross-Resistance Patterns with Other Benzimidazole Anthelmintics

Cross-resistance is a significant concern within the benzimidazole class of anthelmintics. Due to their shared mechanism of action, a mutation in the β-tubulin gene that confers resistance to one benzimidazole is likely to confer resistance to others. nih.gov For instance, a parasite population resistant to thiabendazole (B1682256) will often exhibit resistance to other benzimidazoles like mebendazole (B1676124) and febantel. nih.gov

This pattern of side-resistance means that rotating between different benzimidazole drugs is not an effective strategy to combat resistance. Once resistance emerges to one member of the class, the entire class may become compromised.

Table 1: Illustrative Cross-Resistance Patterns in Benzimidazole-Resistant Parasites

| Resistant to: | Often shows cross-resistance to: |

| Thiabendazole | Mebendazole, Febantel |

| Albendazole (B1665689) | Fenbendazole (B1672488), Oxfendazole (B1322) |

Note: This table represents common cross-resistance patterns observed in the benzimidazole class. Specific studies on 5-Benzamido-2-(4-thiazolyl)benzimidazole are not available.

Strategies for Overcoming Resistance in Preclinical Settings

Given the challenge of cross-resistance, preclinical research has focused on several strategies to overcome or delay the development of benzimidazole resistance. These approaches, while not specifically tested for this compound, offer a roadmap for future research.

One of the primary strategies is the use of combination therapy . This involves administering a benzimidazole concurrently with a drug from a different anthelmintic class that has a different mechanism of action. nih.gov For example, combining a benzimidazole with a drug like piperazine (B1678402) has been shown to be effective against benzimidazole-resistant parasites. nih.gov The rationale is that a parasite is less likely to have simultaneous resistance mechanisms to two different drug classes.

Another approach is the development of novel derivatives . While resistance may be established against older benzimidazoles, new derivatives with modified chemical structures may still retain efficacy. Research into novel benzimidazole fungicides has been suggested as a way to manage resistance.

Finally, non-chemical strategies are also being explored. These include improved pasture management to reduce parasite exposure and the use of biological control agents. While not a direct method of overcoming drug resistance, these strategies can reduce the reliance on chemical anthelmintics and thereby slow the selection pressure for resistance.

Computational and Structural Biology Studies on 5 Benzamido 2 4 Thiazolyl Benzimidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. mdpi.com This process involves generating various conformations of the ligand within the target's binding site and scoring them to estimate the strength of the interaction. mdpi.com

Analysis of Binding Affinities and Interaction Hotspots

There is no specific published data detailing the binding affinities (such as docking scores or binding free energies in kcal/mol) of 5-Benzamido-2-(4-thiazolyl)benzimidazole with specific biological targets. While studies on related structures like 2-benzamido-4-methylthiazole derivatives have reported docking scores and inhibitory concentrations (IC50) against targets like xanthine (B1682287) oxidase, this data cannot be directly extrapolated to the title compound. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Without specific docking studies for this compound, the key amino acid residues that would form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts within a protein's binding pocket have not been identified. General studies on other benzimidazole (B57391) derivatives frequently report interactions with residues like asparagine, threonine, and glycine (B1666218) in various enzymes, but these are target- and ligand-specific. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, allowing researchers to assess the stability of a ligand-protein complex. nih.gov No specific MD simulation results, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) analyses, for this compound complexed with a biological target are available in the reviewed literature. Such studies would be necessary to confirm the stability of any binding mode predicted by molecular docking.

Quantum-Chemical Computations to Predict Reactivity and Electronic Properties

Quantum-chemical methods like Density Functional Theory (DFT) are used to understand the electronic structure and reactivity of molecules. These calculations can determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to a molecule's reactivity. No specific DFT studies detailing the electronic properties of this compound have been found. Studies on other benzimidazole-thiadiazole derivatives have used DFT to analyze their planarity and chemical reactivity, but this is not specific to the compound . nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial for optimizing lead compounds in drug design. While QSAR models have been developed for various sets of benzimidazole analogues to predict their antimicrobial or anticancer activities, a model specifically including or focusing on this compound is not available. ijpsjournal.com The development of a reliable QSAR model requires a dataset of structurally related compounds with corresponding, consistently measured biological activity data, which does not appear to be published for this specific compound. mdpi.com

In Silico Prediction of Potential Biological Interactions and Targets

Various in silico tools and web servers are employed to predict the potential biological targets of a compound based on its structure. This approach is often used in the early stages of drug discovery to identify potential therapeutic applications or off-target effects. A systematic in silico target prediction study for this compound has not been published. While general studies have been performed on the benzimidazole scaffold, specific predictions for this derivative are lacking. nih.govmdpi.com

Computer-Aided Design of Novel this compound Analogues

The rational design of novel analogues of this compound has been significantly propelled by computational methodologies. These approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have enabled researchers to predict the interactions of these molecules with biological targets and to understand the structural requirements for enhanced activity.

Molecular Docking Studies:

Molecular docking has been a important tool in elucidating the binding modes of benzimidazole-thiazole derivatives within the active sites of various enzymes. For instance, in the pursuit of new antidiabetic agents, molecular docking studies were performed on a series of benzimidazole-based thiazole (B1198619) analogues to investigate their interactions with α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. nih.gov These studies revealed that analogues with smaller substituents, such as fluoro groups, or those capable of forming hydrogen bonds, like hydroxyl groups, exhibited enhanced inhibitory potential. nih.gov The docking analysis showed that these potent analogues formed crucial interactions with the catalytic residues within the active sites of the enzymes. nih.gov

Similarly, in the context of anticancer research, molecular docking has been employed to predict the binding affinity of novel benzimidazole-thiazole hybrids. These computational simulations help in understanding how these molecules interact with their protein targets, thereby guiding the synthesis of more effective compounds. researchgate.net For example, docking studies on benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase helped to rationalize the observed in vitro activities, showing a correlation between the binding interactions and the inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR represents another powerful computational strategy for the design of novel benzimidazole analogues. By establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds, QSAR models can predict the activity of newly designed molecules. A QSAR study on a set of 28 benzimidazole analogues with antimicrobial activity identified key molecular descriptors that correlate with their efficacy. ijpsr.com The study found that descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and the implicit logP (iLOGP) had a positive correlation with the antimicrobial activity. ijpsr.com Such models provide valuable insights for optimizing the structures of benzimidazole derivatives to achieve better therapeutic outcomes.

Another QSAR study on 2-thioarylalkyl-1H-benzimidazole derivatives against Haemonchus contortus identified the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) as key quantum descriptors for their anthelmintic activity. biolscigroup.us These findings are instrumental in the rational design of new anthelmintic agents based on the benzimidazole scaffold.

Design and Synthesis of Novel Analogues:

The insights gained from computational studies have guided the synthesis of numerous novel benzimidazole-thiazole analogues with a range of biological activities. For example, a series of novel benzimidazole-based thiazole derivatives were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase. The structure-activity relationship (SAR) analysis, supported by molecular docking, indicated that substitutions on the phenyl ring attached to the thiazole moiety significantly influenced the inhibitory activity. nih.gov

The following table summarizes the inhibitory activities of some of the designed benzimidazole-based thiazole analogues against α-amylase and α-glucosidase.

| Compound | Substituent | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 2 | m-fluoro | 4.10 ± 0.10 | 5.60 ± 0.10 |

| 3 | p-fluoro | 1.30 ± 0.05 | 2.70 ± 0.10 |

| 4 | o-fluoro | 1.90 ± 0.10 | 2.90 ± 0.10 |

| Acarbose (Standard) | 10.30 ± 0.20 | 9.80 ± 0.20 | |

| Data sourced from a study on benzimidazole-based thiazole derivatives as multipotent inhibitors. nih.gov |

In another study, five novel benzimidazole-thiazole compounds were synthesized and tested for their cytotoxic activity against the SH-SY5Y neuroblastoma cell line. dergipark.org.tr While all compounds showed moderate activity, compound 6b , which possesses a meta-carboxylic acid moiety, exhibited the best inhibitory activity with an IC₅₀ value of 175.02 ± 4.17 µM. dergipark.org.trnih.gov This suggests that the position of substituents on the benzoyl group can influence the anticancer potential of these analogues.

The following table presents the cytotoxic activity of the synthesized benzimidazole-thiazole hybrids.

| Compound | IC₅₀ on SH-SY5Y cells (µM) |

| 6a | >200 |

| 6b | 175.02 ± 4.17 |

| 6c | >200 |

| 6d | >200 |

| 6e | >200 |

| Data sourced from a study on the cytotoxic properties of benzimidazole-thiazole hybrids. dergipark.org.trnih.gov |

These examples underscore the critical role of computer-aided drug design in the development of novel this compound analogues with improved biological activities. The iterative process of computational analysis, synthesis, and biological evaluation continues to drive the discovery of new therapeutic agents based on this versatile chemical scaffold.

Analytical Methodologies for Research on 5 Benzamido 2 4 Thiazolyl Benzimidazole

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and quantification of 5-Benzamido-2-(4-thiazolyl)benzimidazole from various research matrices, including synthesis reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) is a principal technique, often coupled with UV or fluorescence detection for sensitive analysis.

For benzimidazole (B57391) derivatives, reverse-phase HPLC is a common approach. A versatile HPLC system for the identification and determination of four benzimidazole derivatives was developed using a Nucleosil C8 column. nih.gov The separation was achieved with a gradient system composed of two mobile phases: mobile phase A consisting of 85% orthophosphoric acid/water/acetonitrile (0.05:75:25, v/v/v) and mobile phase B consisting of 85% orthophosphoric acid/water/acetonitrile (0.05:50:50, v/v/v), both adjusted to a pH of 4.5. nih.gov Detection was performed at 288 nm for oxfendazole (B1322) and 254 nm for albendazole (B1665689), fenbendazole (B1672488), and mebendazole (B1676124), demonstrating the adaptability of UV detection for different benzimidazole structures. nih.gov The linearity of the calibration curves was confirmed with correlation coefficients in the range of 0.9997–0.9999. nih.gov

Another study details a method for determining benzimidazole fungicides in plant tissues using HPLC with fluorimetric detection, which offers high sensitivity. researchgate.net For the analysis of thiabendazole (B1682256), a related compound, a mobile phase of methanol:water (40:60, v/v) with 0.6% (v/v) ammonia (B1221849) has been used with direct fluorescence detection. researchgate.net The application of such methods to this compound would likely require optimization of the mobile phase composition and detector wavelength to suit its specific physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the compound. However, due to the relatively low volatility of many benzimidazole compounds, derivatization might be necessary to improve their thermal stability and chromatographic behavior. While specific GC-MS methods for this compound are not widely documented, the general approach would involve extraction from the matrix, derivatization, and subsequent analysis by GC-MS, providing both separation and structural information from the mass spectra of the eluted peaks.

Table 1: Illustrative HPLC Parameters for Benzimidazole Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Nucleosil C8 | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and acidified water (pH 4.5) | nih.gov |

| Detector | UV at 254 nm and 288 nm | nih.gov |

| Flow Rate | Not specified in abstract | nih.gov |

| Injection Volume | Not specified in abstract | nih.gov |

| Column | Primesep 100 mixed-mode | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and sulfuric acid | sielc.com |

| Detector | UV at 300 nm | sielc.com |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.